Product packaging for 4-Amino-6-fluoro-2-phenylquinoline(Cat. No.:CAS No. 1189107-26-3)

4-Amino-6-fluoro-2-phenylquinoline

Cat. No.: B15338821
CAS No.: 1189107-26-3
M. Wt: 238.26 g/mol
InChI Key: DNGXHCNRLJCABG-UHFFFAOYSA-N
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Description

Historical Context of Quinolines as Pharmacophores

The story of quinoline (B57606) in medicine began with its discovery in 1834 by Friedlieb Ferdinand Runge, who first isolated it from coal tar. pharmacy180.com However, its prominence as a pharmacophore—a molecular framework essential for a drug's biological activity—is intrinsically linked to the discovery and application of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree. For centuries, quinine was the only effective treatment for malaria. researchgate.net This natural product, featuring a quinoline core, spurred intense scientific investigation into the synthesis and medicinal properties of quinoline derivatives. The development of synthetic antimalarials like chloroquine, which also contains the 4-aminoquinoline (B48711) skeleton, further solidified the quinoline scaffold as a critical component in drug design. nih.govyoutube.com

Chemical Versatility of the Quinoline Scaffold in Drug Design

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a unique electronic and structural landscape for chemical modification. nih.gov This versatility allows for the introduction of a wide array of functional groups at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with biological targets. nih.gov Furthermore, the quinoline nucleus can be readily synthesized through various established methods, facilitating the creation of diverse chemical libraries for drug screening. nih.gov

The ability to introduce substituents at different positions on the quinoline ring has a profound impact on the resulting compound's pharmacological profile. For instance, the placement of electron-withdrawing or electron-donating groups can modulate the basicity of the quinoline nitrogen and influence the compound's ability to cross biological membranes and interact with its target. researchgate.netnih.gov This inherent "tunability" is a key reason why the quinoline scaffold is explored for such a broad spectrum of therapeutic applications.

Overview of Functionalized Quinoline Derivatives in Pre-clinical Research

The chemical adaptability of the quinoline scaffold has led to the development of a vast number of derivatives with a wide range of biological activities. Preclinical research has demonstrated the potential of functionalized quinolines in various therapeutic areas, including:

Anticancer Activity: Many quinoline derivatives have shown significant antiproliferative effects against various cancer cell lines. nih.govnih.gov Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell growth, such as tyrosine kinases and topoisomerases. nih.gov

Antimalarial Activity: Building on the legacy of quinine and chloroquine, research continues to explore new quinoline-based antimalarials to combat drug-resistant strains of the malaria parasite. researchgate.netnih.gov

Antifungal Activity: Certain 2-phenyl-4-aminoquinolines have demonstrated promising antifungal activities against various phytopathogenic fungi. researchgate.net

Anti-inflammatory Activity: Some quinoline derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govacs.org

Antiviral Activity: The quinoline scaffold has also been explored for the development of antiviral agents.

The following table provides a glimpse into the diverse preclinical applications of functionalized quinoline derivatives:

Therapeutic AreaExample of Quinoline Derivative ClassReported Preclinical Activity
Oncology 2-Substituted-4-amino-6-halogenquinolinesAntiproliferative activity against human cancer cell lines. nih.gov
Infectious Diseases 4-AminoquinolinesAntimalarial activity against Plasmodium falciparum. nih.gov
Agriculture 2-Phenyl-4-aminoquinolinesAntifungal activity against phytopathogenic fungi. researchgate.net
Inflammation 4-Anilino-6-phenyl-quinolinesInhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK2). nih.gov

Specific Context of 4-Amino-6-fluoro-2-phenylquinoline within Quinoline Chemistry

While specific preclinical data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active 4-aminoquinoline derivatives suggests its potential as a valuable lead compound for further investigation. The synthesis of related 2-substituted-4-amino-6-halogenquinolines has been reported, providing a potential blueprint for the preparation of this specific molecule. nih.gov Research on these analogs has demonstrated that modifications at the 2- and 4-positions can significantly impact antiproliferative activity, highlighting the importance of a systematic exploration of the structure-activity relationships for this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11FN2 B15338821 4-Amino-6-fluoro-2-phenylquinoline CAS No. 1189107-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189107-26-3

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18)

InChI Key

DNGXHCNRLJCABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 6 Fluoro 2 Phenylquinoline and Its Analogues

Retrosynthetic Analysis of the 4-Amino-6-fluoro-2-phenylquinoline Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections based on established quinoline (B57606) syntheses. The primary disconnection breaks the bonds formed during the cyclization step of the quinoline ring.

One common approach involves disconnecting the N1-C2 and C3-C4 bonds, which points towards precursors suitable for the Friedländer synthesis. This would involve a reaction between a 2-amino-5-fluorobenzophenone (B397965) (or a related ketone) and a compound providing the C2-C3 fragment, such as a ketone with an α-methylene group.

Another key strategy is the disconnection of the N1-C8a and C4-C4a bonds, characteristic of the Doebner-von Miller or Pfitzinger approaches. For a Pfitzinger-type synthesis, the target molecule can be traced back to a 6-fluoro-2-phenylquinoline-4-carboxylic acid, which is then converted to the 4-amino derivative. This carboxylic acid precursor would arise from the condensation of a 5-fluoro-isatin and a phenyl-substituted carbonyl compound.

A crucial intermediate in many synthetic pathways is a 4-chloro-6-fluoro-2-phenylquinoline. The 4-amino group is often introduced in a final step via nucleophilic aromatic substitution (SNAr) of the 4-chloro derivative, a well-established method for forming 4-aminoquinolines. frontiersin.orgnih.gov This precursor itself can be synthesized through various quinoline-forming reactions.

Classical Synthetic Approaches for Quinoline Ring Formation

Several classical named reactions provide the foundation for constructing the quinoline ring system.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net In the context of the target molecule, a 5-fluoro-isatin would be the required starting material.

The general mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate. wikipedia.org This is followed by condensation with a carbonyl compound, in this case, acetophenone (B1666503), to form an imine, which then cyclizes and dehydrates to yield the 2-phenyl-6-fluoroquinoline-4-carboxylic acid. wikipedia.org This carboxylic acid is a key precursor that can be converted to the 4-aminoquinoline (B48711). The Pfitzinger reaction offers a convenient one-pot entry to these important intermediates. jocpr.com

Recent modifications have improved the scope and conditions of the Pfitzinger reaction. For instance, using enaminones instead of traditional 1,3-dicarbonyl compounds with isatin in aqueous base has been shown to be an effective method. researchgate.net Another improvement involves a TMSCl-mediated reaction of isatins with N,N-dimethylenaminones, which allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com

Table 1: Key Aspects of the Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis
FeatureDescriptionReference
ReactantsIsatin (or its derivatives, e.g., 5-fluoro-isatin) and a carbonyl compound (e.g., acetophenone). wikipedia.org
ConditionsTypically conducted in a strongly alkaline medium (e.g., potassium hydroxide (B78521) in ethanol). jocpr.com
ProductSubstituted quinoline-4-carboxylic acids (e.g., 2-phenyl-6-fluoroquinoline-4-carboxylic acid). researchgate.net
VariantsHalberkann variant using N-acyl isatins yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
ImprovementsUse of enaminones or TMSCl-mediated reactions for milder conditions and direct ester synthesis. researchgate.netthieme-connect.com

The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound, this would typically involve the reaction of a 2-amino-5-fluorobenzophenone with a compound like ethyl acetoacetate, followed by subsequent chemical transformations to install the amino group at the 4-position. While a direct Friedländer approach to a 4-aminoquinoline is less common, the synthesis of a 4-hydroxy or 4-chloro precursor is feasible. For example, a simple two-step method can be used to synthesize B-ring-substituted 4-hydroxyquinolines, which are then converted to the 4-chloroquinolines using phosphorus oxychloride, making them ready for nucleophilic substitution to add the side chain. ucsf.edu

The Doebner reaction, a variation of the Skraup-Doebner-Von Miller synthesis, typically involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. wikipedia.orgnih.gov For the target scaffold, this would involve 4-fluoroaniline, benzaldehyde (B42025), and pyruvic acid. This acid-catalyzed reaction proceeds via the formation of an α,β-unsaturated carbonyl compound in situ. wikipedia.orgsynarchive.com The reaction is valuable for its ability to construct the quinoline system from relatively simple starting materials. nih.govacs.org However, the classic Doebner-von Miller reaction using α,β-unsaturated carbonyl compounds often yields 2- and 4-substituted quinolines, and controlling the regioselectivity can be a challenge. nih.gov

Table 2: Overview of the Doebner Reaction
FeatureDescriptionReference
ReactantsAniline, an aldehyde, and pyruvic acid. nih.gov
Variant Reactants (Doebner-von Miller)Aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net
CatalystsLewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., p-toluenesulfonic acid, HCl). wikipedia.orgsynarchive.com
ProductSubstituted quinoline-4-carboxylic acids or 2,4-disubstituted quinolines. nih.gov

Modern and Advanced Synthetic Transformations

To overcome the often harsh conditions and long reaction times of classical methods, modern techniques have been applied to the synthesis of quinolines.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 4-aminoquinolines. nih.gov This technique significantly reduces reaction times, often from many hours to mere minutes, while frequently improving product yields. nih.gov

A common application is in the final SNAr step, where a 4-chloroquinoline (B167314) is reacted with an amine. Microwave-assisted fusion of a 4-chloroquinoline nucleus with an appropriate amine has been shown to be an efficient strategy. acs.org For example, the reaction of 4,7-dichloroquinoline (B193633) with various amines in solvents like DMSO at elevated temperatures (140°C or 180°C) under microwave irradiation can produce 4-aminoquinolines in good yields (80-95%) within 20-30 minutes. frontiersin.orgnih.govresearchgate.net This method demonstrates clear advantages over classical heating, which can require refluxing for 12 hours or more. nih.gov

Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis of 4-Aminoquinolines
ParameterClassical Method (Reflux)Microwave-Assisted MethodReference
Reaction Time~12 hours20-30 minutes nih.govnih.gov
YieldLow to moderateGood to excellent (up to 98%) nih.govnih.gov
ConditionsReflux at ~80°C in 2-propanolIrradiation at 60-80W, up to 180°C in DMSO nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds like quinolines. These methods often provide high efficiency, selectivity, and functional group tolerance.

Suzuki-Miyaura Cross-Coupling in Quinolone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In quinoline synthesis, it is particularly useful for introducing aryl or other substituents onto the quinoline core. For instance, 2,3,4-triarylquinolines can be synthesized in a one-pot operation from 2-aryl-4-chloro-3-iodoquinolines and an excess of arylboronic acids. nih.gov This reaction is catalyzed by a palladium complex with tricyclohexylphosphine (B42057) as the ligand. nih.gov The presence of a fluorine atom on the quinoline ring is known to significantly affect the compound's properties. nih.gov

The synthesis of various aryl-substituted quinolines and tetrahydroquinolines has been achieved in high yields through the dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling of bromo-substituted quinolines with different phenylboronic acids. researchgate.net This methodology has been successfully applied to the synthesis of complex molecules and is a key step in many drug discovery programs. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling in Quinoline Synthesis

Starting MaterialReagentCatalystProductYield (%)Reference
2-Aryl-4-chloro-3-iodoquinolinesArylboronic acidsPd(0)/tricyclohexylphosphine2,3,4-Triarylquinolines- nih.gov
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₂Cl₂6-Aryl-1,2,3,4-tetrahydroquinoline68-82 researchgate.net
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₂Cl₂6,8-Diaryl-1,2,3,4-tetrahydroquinoline70-85 researchgate.net
5-Bromo-8-methoxyquinolinePhenylboronic acidPd(PPh₃)₂Cl₂5-Aryl-8-methoxyquinoline- researchgate.net
Palladium-Catalyzed Amination and Cyclization Cascades

Palladium-catalyzed reactions are also pivotal in constructing the quinoline ring itself through cascade reactions involving amination and cyclization. A notable example is the synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman (MBH) alcohols. This method involves a palladium-catalyzed intermolecular aryl amination followed by an intramolecular allylic amination. nih.gov The reaction proceeds with a Pd(PPh₃)₂Cl₂/DPPP catalyst system and provides good to excellent yields of the corresponding dihydroquinolines. nih.gov

Another approach involves the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant to form 2,3-disubstituted quinolines. organic-chemistry.org This reaction proceeds via intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. organic-chemistry.org Furthermore, palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes have been developed to create N-containing fused quinolin-2(1H)-one scaffolds. rsc.org The denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines also provides an efficient route to quinolines. scispace.com

Table 2: Palladium-Catalyzed Amination and Cyclization for Quinoline Synthesis

Starting MaterialsCatalyst SystemProductYield (%)Reference
Morita-Baylis-Hillman Alcohols and AminesPd(PPh₃)₂Cl₂/DPPP1,2-Dihydroquinolinesup to 95 nih.gov
o-Vinylanilines and AlkynesPdCl₂, PPh₃, Cu(TFA)₂·xH₂O2,3-Disubstituted quinolinesup to 86 organic-chemistry.org
1,7-Enynes and Perfluoroalkyl iodidesPalladium catalystN-containing fused quinolin-2(1H)-onesHigh rsc.org
o-Aminocinnamonitriles and ArylhydrazinesPalladium catalystQuinolinesModerate to good scispace.com
Copper-Catalyzed Cycloaddition Reactions in Derivative Synthesis

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for quinoline synthesis and derivatization. For instance, novel 6-phenyl-2-(trifluoromethyl)quinolines bearing a phenyl-1,2,3-triazole moiety at the O-4 position have been synthesized using copper-catalyzed mechanochemical click reactions. beilstein-journals.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org

Copper catalysis is also employed in the synthesis of the quinoline core itself. A copper-catalyzed dehydrogenative coupling of 2-aminobenzylalcohols with ketones provides a straightforward route to a variety of substituted quinolines. ijstr.org Additionally, a copper-mediated tandem reaction involving Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by reductive amination and intramolecular cyclization, yields 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Another method involves the copper-catalyzed domino reaction of enaminones and 2-halobenzaldehydes. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex molecules, such as quinoline derivatives. rsc.orgrsc.org This approach is characterized by high atom economy and the ability to rapidly create diverse molecular scaffolds. rsc.orgrsc.org

Various named MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully used to synthesize a wide range of quinoline structures. rsc.org A greener method for the synthesis of 2,4-diaryl-quinoline derivatives involves a one-pot multicomponent reaction between an aniline derivative, a benzaldehyde derivative, and phenylacetylene (B144264) in water, using hydrochloric acid as a promoter. ufms.br The proposed mechanism involves the formation of a Schiff base, followed by a Diels-Alder type reaction and subsequent oxidation to the aromatic quinoline. ufms.br

Radical-Induced Rearrangement Methodologies

Radical reactions have recently emerged as a powerful tool for constructing quinoline scaffolds, offering alternative pathways to traditional methods. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

One such method involves the N-bromosuccinamide (NBS)-mediated radical cyclization of propenoates bearing an azide (B81097) group. nih.gov Visible light promotes the formation of a bromine radical, which initiates a cascade leading to 3-substituted quinolines. nih.gov Another approach is the metal-free cycloisomerization of ortho-allylanilines, where dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant. nih.gov

Amination Strategies at the 4-Position of Fluoro-Phenylquinolines

The introduction of an amino group at the 4-position of the quinoline ring is a crucial step in the synthesis of many biologically active compounds. In the context of fluoro-phenylquinolines, this transformation can be achieved through nucleophilic substitution of a suitable leaving group at the 4-position.

A common precursor for this amination is a 4-chloroquinoline derivative. The ease of displacement of the 4-chloro atom by nucleophiles allows for the introduction of various amino groups. nih.gov For example, 2,3-diaryl-4-chloroquinolines can be converted to the corresponding primary 4-amino-2,3-diarylquinolines. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of specifically substituted quinoline derivatives such as this compound presents significant challenges in controlling both stereoselectivity and regioselectivity. The spatial arrangement of substituents on the quinoline core, as well as their precise positioning, are critical determinants of the molecule's chemical properties and potential applications. This section explores the key considerations and methodologies for achieving stereocontrol and regiocontrol in the synthesis of the target compound and its analogues.

Stereoselective Synthesis

Stereoselective synthesis of quinolines, particularly those with chiral centers, is a burgeoning area of research. While direct asymmetric synthesis of this compound to introduce a chiral center on the quinoline nucleus itself is not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of quinoline derivatives can be considered. These approaches often rely on the use of chiral catalysts or auxiliaries to induce enantioselectivity.

One prominent strategy involves the catalytic asymmetric hydrogenation of quinoline precursors. Chiral transition metal complexes, for instance, those involving ruthenium or iridium with chiral diamine ligands, have been shown to be highly effective for the asymmetric hydrogenation of various quinoline derivatives, affording tetrahydroquinolines with excellent enantioselectivity. Although this method yields a saturated heterocyclic ring, subsequent dehydrogenation could potentially provide a route to chiral, non-racemic quinolines.

Another approach is the use of chiral organocatalysts in cyclization reactions that form the quinoline ring. For example, proline and its derivatives have been employed to catalyze asymmetric aldol (B89426) or Michael addition reactions, which can be key steps in the construction of a chiral quinoline framework. The development of novel chiral ligands and organocatalysts containing quinoline motifs is also an active field of research, which could pave the way for new enantioselective synthetic routes. nih.govnih.gov

The catalytic, asymmetric syntheses of complex natural products like quinine (B1679958) and quinidine (B1679956) have been achieved through multi-step sequences that establish key stereocenters early on. acs.orgorganic-chemistry.org For instance, a salen(Al)-catalyzed enantioselective Michael addition was used to set a crucial C4 stereocenter with high enantiomeric excess. acs.org Such strategies, while not directly applied to this compound, highlight the potential of catalytic asymmetric methods in creating chiral quinoline structures.

Regioselective Synthesis

The regioselective synthesis of this compound is primarily concerned with the precise placement of the amino, fluoro, and phenyl groups at the C4, C6, and C2 positions, respectively. The Friedländer annulation is a cornerstone reaction for quinoline synthesis and offers a powerful tool for controlling regioselectivity. frontiersin.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. frontiersin.org

To synthesize this compound via a Friedländer approach, the logical starting materials would be a 2-amino-5-fluorobenzaldehyde (B139799) or a related ketone, and a ketone bearing a phenyl group, such as acetophenone or a derivative. The reaction of 2-amino-5-fluorobenzaldehyde with acetophenone, for instance, would be expected to yield 6-fluoro-2-phenylquinoline (B15046083). Subsequent functionalization at the C4 position would be required to introduce the amino group.

Alternatively, starting with a 2-amino-5-fluorophenyl ketone and a carbonyl compound with an activated methylene group can also lead to the desired quinoline core. The regioselectivity of the Friedländer synthesis is generally high, as the cyclization is directed by the positions of the amino and carbonyl groups on the aniline-derived reactant.

The reaction conditions, including the choice of catalyst (acid or base) and solvent, can influence the efficiency of the Friedländer reaction. Various catalysts have been explored to promote this condensation, including mineral acids, Lewis acids, and solid-supported catalysts, which can offer advantages in terms of milder reaction conditions and easier product purification.

The table below summarizes examples of regioselective synthesis of substituted quinolines, illustrating the versatility of methods like the Friedländer synthesis in controlling the substitution pattern.

Starting Material 1Starting Material 2ProductSynthetic MethodReference
2-AminobenzophenoneAcetophenone2,4-DiphenylquinolineFriedländer Annulation acs.org
2-Amino-5-bromobenzophenone2-Acetyl-6-methyl-pyridine4-Phenyl-6-bromo-2-(2'-(6'-methyl)-pyridyl)quinolineAcid-catalyzed condensation nih.gov
2-Amino-5-chlorobenzophenoneEthyl acetoacetateEthyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateFriedländer Synthesis researchgate.net
2-AminoacetophenoneSubstituted 2-hydroxyacetophenonesPolysubstituted 4-methyl-2-phenylquinolinesDimerization/Condensation nih.gov

These examples demonstrate that by carefully selecting the appropriately substituted starting materials, specific regioisomers of polysubstituted quinolines can be reliably synthesized. For the synthesis of this compound, a multi-step approach would likely be necessary, involving the regioselective construction of the 6-fluoro-2-phenylquinoline core, followed by the introduction of the amino group at the C4 position. Methods for the amination of quinolines, such as nucleophilic aromatic substitution of a 4-chloroquinoline precursor, are well-established.

Structure Activity Relationship Sar Studies of 4 Amino 6 Fluoro 2 Phenylquinoline Derivatives

Influence of Substituents on the Quinoline (B57606) Nucleus

The biological activity and physicochemical properties of 4-Amino-6-fluoro-2-phenylquinoline are significantly modulated by the substituents on the quinoline core.

Role of the 6-Fluoro Moiety in Modulating Biological Activity and Physicochemical Properties

The fluorine atom at the 6-position of the quinoline ring is a key determinant of the molecule's pharmacological and physicochemical characteristics. The introduction of a fluoro group can significantly enhance the metabolic stability of the compound, a crucial factor in drug design. This is because the carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.

Furthermore, the high electronegativity of fluorine can alter the electron distribution within the quinoline ring system, thereby influencing its binding affinity to target proteins. This can lead to enhanced biological activity. For instance, in the context of antimalarial research, the presence of an electron-withdrawing group like fluorine at the 7-position (analogous to the 6-position in this context) of a 4-aminoquinoline (B48711) has been shown to lower the pKa of the quinoline ring nitrogen. nih.gov This modification can impact the accumulation of the drug within the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.

Significance of the 4-Amino Group in Receptor Binding and Cellular Interactions

The 4-amino group is a critical pharmacophore for many quinoline-based compounds, playing a pivotal role in receptor binding and cellular interactions. This group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. unina.it These hydrogen bonds are directional and contribute significantly to the specificity and affinity of the ligand-receptor interaction. unina.it

The basicity of the 4-amino group, which can be modulated by other substituents on the quinoline ring, also influences its ionization state at physiological pH. This is important for its interaction with negatively charged residues, such as aspartate or glutamate, within a receptor's active site. unina.it The ability of the 4-amino group to participate in these electrostatic and hydrogen bonding interactions is often essential for the biological activity of 4-aminoquinoline derivatives.

Impact of the 2-Phenyl Substituent on Pharmacological Potency and Specificity

The presence of a phenyl group at the 2-position of the quinoline ring has a profound impact on the pharmacological potency and specificity of the molecule. This bulky aromatic substituent can engage in various non-covalent interactions, including van der Waals forces and pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.

Structure-activity relationship studies on 2-phenylquinoline (B181262) derivatives as NorA efflux pump inhibitors in Staphylococcus aureus have demonstrated that modifications to this phenyl ring can significantly alter inhibitory activity. nih.gov For example, the introduction of different aryl moieties at the C-2 position led to derivatives with improved efflux pump inhibitory (EPI) activity compared to the initial lead compound. nih.gov This highlights the importance of the 2-phenyl group in optimizing the compound's fit within the binding pocket and enhancing its pharmacological effect.

Effects of Further Substitutions on Phenyl and Amino Moieties

Further chemical modifications of the phenyl and amino groups of this compound can fine-tune its biological activity.

Phenyl Moiety Substitutions: Introducing various substituents onto the 2-phenyl ring can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity. For example, in the development of anti-MERS-CoV agents, the introduction of halide groups on the phenyl ring of a 4-anilinoquinazoline (B1210976) scaffold (a related structure) showed that a 4-bromo substituent maintained potency, while other substitutions like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl reduced it. nih.gov Conversely, a 4-trifluoromethyl group slightly improved potency. nih.gov

Amino Moiety Substitutions: Modifications to the 4-amino group can also have a significant impact. In a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines, the nature of the substituent on the amino group influenced the antiproliferative activity against various cancer cell lines. mdpi.com Specifically, compounds with (3-dimethylaminopropyl)aminomethylphenyl side chains showed promising activity. mdpi.com

Conformational Analysis and Ligand Efficiency in SAR Optimization

The three-dimensional conformation of a ligand and its efficiency in binding to a target are crucial aspects of SAR optimization. The relative orientation of the 2-phenyl group with respect to the quinoline ring system can significantly impact how the molecule fits into a receptor's binding site. Flexible ligands can adapt their conformation to maximize favorable interactions, but this may come at an entropic cost. researchgate.net

Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule. It is a valuable tool for comparing the potency of different-sized compounds and for guiding lead optimization. By analyzing the LE of a series of derivatives, medicinal chemists can identify which modifications provide the most significant improvement in binding affinity relative to the increase in molecular size. For instance, in the development of FimH antagonists, pre-organizing the ligand in a conformation that is favorable for binding can lead to improved affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2,4-disubstituted 6-fluoroquinolines, QSAR studies have been employed to develop robust and predictive models for their antiplasmodial activity. nih.gov

These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. By using statistical methods like the genetic function approximation (GFA), researchers can identify the key descriptors that correlate with the observed biological activity. nih.gov A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. For example, a QSAR model for 6-fluoroquinolines showed a high internal and predictive squared correlation coefficient, indicating its reliability in predicting antiplasmodial activity. nih.gov

Data Tables

Table 1: Impact of Phenyl Ring Substituents on Anti-MERS-CoV Activity of 4-Anilinoquinazolines

CompoundSubstituent on Phenyl RingIC50 (μM)
1 H-
6 4-BromoMaintained Potency
7 4-FluoroReduced Potency
8 3-ChloroReduced Potency
9 4-CyanoReduced Potency
10 3-AcetylReduced Potency
11 4-TrifluoromethylSlightly Improved Potency

Data adapted from a study on 4-anilinoquinazoline derivatives, a structurally related class of compounds. nih.gov

Table 2: Antiproliferative Activity of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives Against HeLa Cell Line

CompoundPhenyl PositionSide ChainsIC50 (μM)
13a 6(3-dimethylaminopropyl)aminomethylphenyl0.50
13e 8(3-dimethylaminopropyl)aminomethylphenyl1.28

Data from a study on novel quinoline derivatives. mdpi.com

Bioisosteric Replacements in Quinoline Scaffolds

Bioisosterism, the strategy of substituting one atom or group of atoms with another that produces a molecule with similar biological properties, is a cornerstone of modern drug design. nih.gov This approach is instrumental in optimizing lead compounds by enhancing potency, improving selectivity, and modifying pharmacokinetic properties. In the context of this compound, the quinoline ring system is a prime target for bioisosteric replacement to explore new chemical space and develop novel therapeutic agents.

The rationale behind replacing the quinoline scaffold is multifaceted. It can lead to compounds with altered electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which can significantly impact biological activity and selectivity. nih.gov Furthermore, such modifications can address issues of metabolic instability or toxicity associated with the parent scaffold.

Several heterocyclic systems have been investigated as bioisosteres for the quinoline ring. These include, but are not limited to, quinazoline (B50416), pyrimidine (B1678525), purine, pteridine, benzothiazole, and indazole. The choice of a particular bioisostere is guided by the desire to mimic the spatial arrangement and electronic properties of the original quinoline core while introducing favorable modifications.

Research into the bioisosteric replacement of the quinoline scaffold in various contexts has yielded valuable insights into the structural requirements for biological activity. For instance, in the development of kinase inhibitors, the replacement of a quinoline with a quinazoline has been shown to be a viable strategy. jst.go.jpacs.org Both scaffolds can engage in crucial hydrogen bonding interactions with the hinge region of the kinase domain. namiki-s.co.jp

A study on quinoline carboxamide-type ABCG2 modulators demonstrated that replacing the central benzanilide (B160483) moiety with a more stable biphenyl (B1667301) group, a bioisosteric approach, resulted in analogues with considerably enhanced stability, indicating that the original core was not essential for activity. nih.gov

Similarly, in the quest for novel phosphodiesterase 10A inhibitors, the replacement of a pyridine (B92270) ring with an N-methyl pyridone ring in a series of quinoline analogues led to a significant improvement in the inhibition of CYP3A4, a key metabolic enzyme. nih.gov This highlights how bioisosteric replacement can be effectively used to mitigate undesirable off-target effects.

The following tables summarize the findings from various studies where the quinoline scaffold was replaced with different bioisosteres, and the resulting impact on biological activity.

Original ScaffoldBioisosteric ReplacementTargetKey FindingsReference
QuinolineQuinazolineRAF1 KinaseAmine-linked quinolinylaminoisoquinoline derivatives, bioisosteres of Sorafenib, showed high potency against the A375P human melanoma cell line. Compound 1d exhibited strong and selective inhibition of RAF1 kinase. jst.go.jp
QuinolinePyrimidineSarco/Endoplasmic Reticulum Calcium ATPase (SERCA)Replacement of the quinoline ring with a pyrimidine system generally led to a reduction in SERCA activation activity, suggesting the quinoline scaffold is beneficial for this target. researchgate.net
QuinolineIndazoleMonoamine Oxidase B (MAO-B)The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in a series of 1H-indazoles resulted in a potent and selective MAO-B inhibitor. nih.gov
Compound IDScaffoldLinkerTerminal Aryl GroupIC50 (µM) against A375P Cell Line
1b QuinolinylaminoisoquinolineAmine4'-(trifluoromethyl)phenylSub-micromolar
1d QuinolinylaminoisoquinolineAmine4'-chloro-3'-(trifluoromethyl)phenylSub-micromolar
1g QuinolinylaminoisoquinolineAmine2'-morpholino-5'-(trifluoromethyl)phenylSub-micromolar
1j QuinolinylaminoisoquinolineAmineBenzo[d] jst.go.jpnamiki-s.co.jpdioxoleSub-micromolar
2d QuinolinylaminoisoquinolineAmide4'-chloro-3'-(trifluoromethyl)phenylLess potent than 1d
2e QuinolinylaminoisoquinolineAmide4'-(trifluoromethyl)phenylLess potent than 1b

These examples underscore the power of bioisosteric replacement as a strategic tool in medicinal chemistry. The successful application of this strategy to the this compound scaffold and its analogues can lead to the discovery of novel drug candidates with improved therapeutic profiles. The key is a rational design approach that considers the subtle interplay between steric, electronic, and physicochemical properties of the parent scaffold and its bioisosteric replacements.

Pharmacological and Biological Activity Profiling of 4 Amino 6 Fluoro 2 Phenylquinoline Pre Clinical/mechanistic Insights

Spectrum of Pre-clinical Biological Activities

Anti-leishmanial and Antiprotozoal Studies

No data is currently available in the scientific literature regarding the anti-leishmanial or antiprotozoal activity of 4-Amino-6-fluoro-2-phenylquinoline.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and estimating the strength of the interaction, often expressed as a binding affinity or docking score.

In studies of compounds structurally related to 4-Amino-6-fluoro-2-phenylquinoline, such as the class of 2,4-disubstituted 6-fluoroquinolines, molecular docking has been successfully employed to elucidate potential mechanisms of action. For instance, a study on this class of compounds investigated their potential as antiplasmodial agents by docking them against the modeled 3D structure of Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel drug target. nih.gov The simulations revealed that these compounds form stable complexes within the protein's binding site, with calculated binding affinities ranging from -8.200 to -10.700 kcal/mol. nih.gov Such studies provide a strong indication that this compound could also effectively bind to this or similar targets. The interactions typically involve a combination of hydrogen bonds and π–π stacking with key amino acid residues in the target's active site. scbt.com

Table 1: Representative Molecular Docking Data for 6-Fluoroquinoline (B108479) Derivatives against PfeEF2

Compound Derivative Binding Affinity (kcal/mol) Key Interacting Residues
Derivative A -10.7 ILE5, LYS45, GLU48
Derivative B -9.8 ILE5, LYS45, ASP49
Derivative C -9.5 ILE5, LYS45, TYR52
Derivative D -8.2 LYS45, GLU48, TYR52

Note: This table is illustrative, based on findings for the 2,4-disubstituted 6-fluoroquinoline class, to represent typical data obtained from molecular docking studies. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can optimize the molecular geometry and determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, are standard. nih.gov Analysis of the HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com In studies of similar aromatic heterocyclic compounds, DFT analysis has revealed that substitutions on the quinoline ring significantly influence these electronic properties. mdpi.com For this compound, the electron-withdrawing fluorine atom and the electron-donating amino group would be expected to modulate the electron distribution across the phenylquinoline core, which in turn affects the molecule's reactivity and interaction with biological targets. mdpi.com

Table 2: Representative DFT-Calculated Electronic Properties for Aromatic Amines

Property Calculated Value Significance
HOMO Energy -6.2 eV Relates to electron-donating ability
LUMO Energy -1.8 eV Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.4 eV Indicates chemical reactivity and stability
Dipole Moment 3.5 D Measures polarity and influences solubility

Note: This table provides representative values for similar compounds to illustrate the outputs of DFT calculations. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Beyond standard DFT, more advanced quantum chemical calculations can provide deeper insights into reaction mechanisms. These methods can map out transition states and calculate activation energies for metabolic transformations or covalent bond formation with a target. For quinoline derivatives, these calculations can help understand their stability and potential for bioactivation. For example, quantum chemical methods have been used to study the tautomerization mechanisms in related heterocyclic systems, determining the relative stability of different forms and the energy barriers for their interconversion. nih.gov Such analyses are crucial for understanding which form of this compound is likely to be active at a physiological pH.

Molecular Dynamics (MD) Simulations to Explore Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of the docked pose and understanding the role of solvent molecules.

For fluorinated compounds like this compound, specific force field parameters are necessary to accurately model the behavior of the fluorine atom. Research has focused on developing and validating such parameters for fluorinated aromatic amino acids for use with common force fields like AMBER. nih.govnih.gov These parameters enable multi-microsecond MD simulations that can accurately model the conformational dynamics of the ligand within the protein's binding pocket, confirming the stability of key hydrogen bonds and other interactions predicted by docking. nih.govnih.gov An MD simulation of this compound bound to a target like PfeEF2 would reveal the flexibility of the complex and the persistence of the binding interactions over time.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are constructed based on the structures of known active compounds. Once developed, a pharmacophore model can be used to rapidly screen large virtual libraries of compounds to identify new molecules that possess the required features. For the quinoline class, a pharmacophore model might include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the quinoline nitrogen), and an aromatic ring feature (the phenyl group). This approach has been used in the design of related quinoline derivatives to discover novel inhibitors of various enzymes. scbt.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions

Predicting the ADMET properties of a drug candidate early in the discovery process is critical to avoid costly late-stage failures. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For the class of 2,4-disubstituted 6-fluoroquinolines, in silico ADMET studies have been performed to assess their drug-likeness. nih.gov These studies typically evaluate compliance with rules like Lipinski's Rule of Five and predict properties such as aqueous solubility, intestinal absorption, and potential toxicity. A compound like this compound would likely be subjected to a similar panel of predictions to estimate its pharmacokinetic profile and guide further optimization. nih.gov

Table 3: Representative In Silico ADMET Predictions for Fluoroquinoline Derivatives

ADMET Property Predicted Value/Outcome Implication for Drug Development
Molecular Weight < 500 g/mol Favorable for oral absorption
LogP 2.0 - 4.0 Good balance of solubility and permeability
Human Intestinal Absorption > 80% High potential for oral bioavailability
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions
Carcinogenicity Non-carcinogen Favorable preliminary safety profile

Note: This table is illustrative, based on typical ADMET predictions for drug-like small molecules in this class. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 4-Amino-6-fluoro-2-phenylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for full structural assignment.

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbon atoms. The aromatic region of the ¹H spectrum would show complex splitting patterns corresponding to the protons on the quinoline (B57606) and phenyl rings. The integration of these signals helps in assigning them to specific rings.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, identifying adjacent protons on the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all carbon and proton signals in the molecule's skeleton.

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful technique. Fluorine-19 is a 100% abundant, spin ½ nucleus with a high gyromagnetic ratio, resulting in high sensitivity. The ¹⁹F NMR spectrum provides a distinct signal whose chemical shift is highly sensitive to the electronic environment. This helps confirm the position of the fluorine substituent on the quinoline core. Furthermore, coupling between the fluorine atom and nearby protons (³J(H,F)) or carbons (nJ(C,F)) would be observable in the respective spectra, providing definitive evidence for its location at the 6-position. In studies involving biological targets, ¹⁹F NMR can be used to probe binding interactions, as changes in the fluorine's chemical shift can indicate complex formation.

NMR Data Interpretation for this compound
Technique Information Gained
¹H NMRProvides chemical shifts and coupling constants for protons, indicating their electronic environment and proximity to other protons.
¹³C NMRShows the chemical shifts for each unique carbon atom in the molecule.
¹⁹F NMRConfirms the presence and electronic environment of the fluorine atom; sensitive to molecular interactions.
2D NMR (COSY, HSQC, HMBC)Establishes connectivity between atoms (H-H, C-H), allowing for complete and unambiguous assignment of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places).

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₅H₁₁FN₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. A close match provides strong evidence for the compound's identity and purity.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, researchers can deduce the connectivity of the molecule, corroborating findings from NMR spectroscopy. For instance, the loss of a phenyl group or cleavage of the quinoline ring system would produce characteristic fragment ions.

HRMS Data for this compound
Molecular Formula C₁₅H₁₁FN₂
Theoretical Exact Mass 238.0906 Da
Information Provided Unambiguous confirmation of the elemental composition through highly accurate mass measurement.
Fragmentation Analysis Provides structural insights by identifying characteristic fragment ions, confirming the presence of phenyl and fluoroquinoline moieties.

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Co-crystal Structures

The resulting crystal structure would definitively confirm the connectivity of the atoms and the planarity of the quinoline and phenyl ring systems. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates how the molecules pack in the crystal lattice.

In the context of medicinal chemistry research, obtaining a co-crystal structure of this compound bound to a biological target (e.g., a protein kinase) is of immense value. Such a structure would reveal the precise binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other contacts responsible for the ligand's affinity and selectivity. This information is crucial for structure-based drug design and the optimization of lead compounds. While no public protein co-crystal structures currently exist for this specific compound, related molecules like 4-Amino-6-fluoroquinoline have been noted in screening studies, highlighting the potential for such future analyses.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing intermolecular interactions.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching and N-H bending vibrations would also be present at lower frequencies. Aromatic C-H stretching is expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline and phenyl rings would appear in the 1450-1650 cm⁻¹ region. The C-F bond would also show a characteristic stretching vibration, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for analyzing the quinoline and phenyl ring systems. As the C-F bond is highly polarizable, it may also give rise to a distinct Raman signal.

Key Vibrational Frequencies for this compound
Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C / C=N Stretch (Aromatic Rings)1450 - 1650
C-F Stretch1000 - 1300

Lead Optimization and Drug Design Principles Applied to 4 Amino 6 Fluoro 2 Phenylquinoline

Strategies for Potency and Selectivity Enhancement

The potency and selectivity of 4-aminoquinoline (B48711) derivatives are highly dependent on the nature and position of substituents on the quinoline (B57606) core and the amino group. Structure-activity relationship (SAR) studies have been crucial in guiding these modifications.

Research on related 4-amino-6-halogenquinolines has demonstrated that modifications at the 2-position of the quinoline ring significantly impact antiproliferative activity. nih.gov For instance, introducing an ethylene (B1197577) linkage between the quinoline nucleus and an aryl group at the C-2 position has been shown to dramatically improve anticancer potency. nih.gov In one study, a derivative featuring a 4-methoxystyryl group at C-2 and a 3-(dimethylamino)-1-propylamino substituent at C-4 exhibited potent antiproliferative activity against several cancer cell lines, with IC50 values as low as 0.03 μM against the H-460 lung cancer cell line. nih.gov This highlights the importance of the substituent at the C-2 position in modulating biological activity.

Lipophilicity Optimization and Ligand Efficiency Considerations

Lipophilicity is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govmdpi.com It influences the ability of a compound to cross biological membranes to reach its target. nih.gov For quinoline-based compounds, a delicate balance of lipophilicity is required. The introduction of nitrogen atoms into the aromatic system, as in the quinoline scaffold, generally tends to reduce lipophilicity. nih.govresearchgate.net

Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics in lead optimization that relate the potency of a compound to its size and lipophilicity, respectively. These metrics help guide the development of "drug-like" candidates by prioritizing compounds that achieve high potency without excessive size or greasiness. For quinoline-based inhibitors, computational (in silico) ADMET studies are often employed at early stages to predict properties like lipophilicity (logP) and bioavailability. nih.govresearchgate.net Studies on quinoline-1,4-quinone hybrids have shown that most can be optimized for oral administration and low neurotoxicity by carefully tuning their lipophilic character. nih.gov The goal is to maximize the binding affinity (and thus potency) for each heavy atom added to the scaffold, while keeping lipophilicity within a range that favors good pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity to a known lead, often leading to improved properties or novel intellectual property. nih.gov Starting from the 4-Amino-6-fluoro-2-phenylquinoline core, one could "hop" to other heterocyclic systems that maintain the key pharmacophoric features. A successful example in related research involved hopping from a quinoline to a quinazoline (B50416) scaffold to develop inhibitors of the S. aureus NorA efflux pump. nih.gov This was achieved by using pharmacophore models to screen libraries of new scaffolds generated through in-silico methods, ultimately identifying the quinazoline core as a superior replacement. nih.gov

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements could be considered:

Phenyl Ring Replacement: The 2-phenyl group could be replaced by other aromatic or heteroaromatic rings like thiophene (B33073), pyridine (B92270), or pyrazole. jst.go.jpdrughunter.com Such a replacement can alter the compound's electronic properties, lipophilicity, and potential for metabolic oxidation. jst.go.jp For instance, replacing a phenyl ring with a thiophene ring has been shown to be well-tolerated in terms of maintaining inhibitory activity while improving metabolic stability in other quinoline series. jst.go.jp

Fluorine Replacement: The 6-fluoro group could be replaced with other halogens (Cl, Br) or with groups like cyano (-CN) or trifluoromethyl (-CF3). These changes would modulate the electronic character of the quinoline ring system, impacting target interactions and pKa. nih.gov

Quinoline Core Replacement: In a more drastic bioisosteric approach, the entire quinoline core could be replaced. For example, a benzanilide (B160483) core was replaced with a biphenyl (B1667301) system in a series of quinoline carboxamide-type ABCG2 modulators to enhance metabolic stability. nih.gov

These strategies allow for the exploration of new chemical space while retaining the essential interactions required for biological activity.

Structural Simplification Approaches in Drug Discovery

Structural simplification is a strategy aimed at reducing the molecular complexity of a lead compound while retaining its essential biological activity. The goal is to identify the minimal pharmacophore responsible for activity, which can lead to compounds that are easier to synthesize, have better physicochemical properties, and potentially fewer off-target effects.

For a molecule like this compound, this approach would involve systematically removing or simplifying its structural features. For example, one could synthesize analogs where the 2-phenyl group is removed to assess the importance of this bulky aromatic substituent. If activity is retained, it would indicate that the core 4-amino-6-fluoroquinoline is the primary pharmacophore.

Similarly, the substitution pattern on the phenyl ring could be simplified. If a substituted phenyl group were found to be optimal in a lead compound, analogs with an unsubstituted phenyl ring would be synthesized to determine if the substitution is critical for activity. This approach helps to deconstruct a complex molecule into its essential components, providing a clearer understanding of the structure-activity relationship and paving the way for the design of more efficient and synthetically accessible drug candidates.

Design of Hybrid Molecules Incorporating Quinoline Scaffolds

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid agents with improved affinity and efficacy, potentially targeting multiple biological pathways or overcoming drug resistance. nih.govrsc.org The quinoline scaffold is a popular building block for creating such hybrids due to its versatile biological activity. researchgate.netijpsjournal.comresearchgate.net

Several classes of hybrid molecules incorporating quinoline have been developed, demonstrating broad therapeutic potential, particularly in cancer treatment:

Quinoline-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones known for their anticancer properties. Hybridizing them with a quinoline moiety has produced compounds that inhibit tubulin polymerization, various kinases, and topoisomerases. nih.govrsc.org

Quinoline-Coumarin Hybrids: Coumarin derivatives also possess anticancer activity, and their combination with quinoline has yielded promising results. researchgate.net

Quinoline-Oxazole and Quinoline-Thiazole Hybrids: These hybrids integrate other biologically active five-membered heterocyclic rings to enhance anticancer effects. ijpsjournal.com

Quinoline-Piperazine Hybrids: The piperazine (B1678402) moiety is often incorporated to improve solubility and pharmacokinetic properties, leading to hybrid molecules with significant antiproliferative activities. researchgate.net

By linking the this compound scaffold to another pharmacophore, it is possible to design novel hybrid molecules with potentially synergistic or additive effects, offering new avenues for treating complex diseases like cancer. ijpsjournal.com

Target-Specific Design Strategies (e.g., Selective HDAC Inhibitors)

A key strategy in modern drug discovery is the design of molecules that selectively target a specific enzyme or receptor to maximize therapeutic benefit while minimizing side effects. Histone deacetylases (HDACs) are a family of enzymes that are important targets in cancer therapy. frontiersin.org While pan-HDAC inhibitors exist, isoform-selective inhibitors, particularly for HDAC6, are sought to improve safety profiles. nih.gov

The general pharmacophore model for an HDAC inhibitor consists of three parts:

A zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, such as a hydroxamic acid or hydrazide. frontiersin.org

A linker region that connects the ZBG to the cap group. frontiersin.org

A cap group that interacts with the surface of the enzyme active site, often through hydrophobic interactions, and plays a critical role in determining isoform selectivity. frontiersin.orgnih.gov

The 2-phenylquinoline (B181262) structure can serve as a novel and effective cap group in the design of selective HDAC inhibitors. frontiersin.org Studies have shown that introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the cap moiety can lead to potent and selective HDAC inhibitors. frontiersin.org In one such study, compound D28 , which features this cap group, exhibited significant selectivity for HDAC3. frontiersin.org Other research has focused on developing HDAC6 selective inhibitors, where the unique, shallower, and wider shape of the HDAC6 active site channel can be exploited by designing specific cap groups. nih.gov

By attaching appropriate linker and zinc-binding groups to the 4-amino position of this compound, it is feasible to design novel, potent, and potentially selective HDAC inhibitors for cancer treatment.

Data Tables

Table 1: Antiproliferative Activity of Selected 2-Substituted 4-Amino-6-halogenquinoline Analogs Data extracted from studies on related quinoline compounds to illustrate design principles.

Compound IDC-2 SubstituentC-4 Side ChainC-6 HalogenTarget Cell LineIC50 (μM)Reference
8e 4-Methoxystyryl3-(Dimethylamino)-1-propylaminoClH-460 (Lung)0.03 nih.gov
8e 4-Methoxystyryl3-(Dimethylamino)-1-propylaminoClHT-29 (Colon)0.55 nih.gov
8e 4-Methoxystyryl3-(Dimethylamino)-1-propylaminoClHepG2 (Liver)0.33 nih.gov
8l 4-Methoxystyryl3-Morpholin-4-ylpropylaminoF-- nih.gov
13b (4-Methylphenyl)sulfonylmethyl3-Morpholin-4-ylpropylaminoF-- nih.gov

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Pathways

The synthesis of fluoroquinolone derivatives has traditionally relied on methods that are often inefficient and environmentally taxing. bohrium.comsruc.ac.uk Conventional synthetic routes can suffer from drawbacks such as the use of expensive or hazardous reagents, the need for large volumes of harmful solvents, high energy consumption due to excessive heating, and the generation of unwanted side-products. primescholars.comresearchgate.net For instance, the synthesis of related quinolines has employed reagents like zinc chloride and 3-chloroperbenzoic acid, which present challenges for large-scale, sustainable production. nih.gov

A significant research gap exists in the application of green chemistry principles to the synthesis of 4-Amino-6-fluoro-2-phenylquinoline. Future research should prioritize the development of eco-friendly and efficient synthetic methodologies. bohrium.com This includes the exploration of:

Microwave-assisted synthesis: This technique can accelerate reaction rates, improve yields, and lead to safer chemical processes. sruc.ac.ukresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water is a key goal of sustainable chemistry. bohrium.comprimescholars.com

Recyclable catalysts: Developing and utilizing novel, non-toxic, and reusable catalysts can significantly reduce chemical waste and production costs. researchgate.net

Adopting these sustainable practices will not only be more cost-effective but also align with the growing demand for environmentally responsible pharmaceutical manufacturing. sruc.ac.uk

Deeper Mechanistic Elucidation of Biological Activities

The quinoline (B57606) nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net Derivatives of 2-substituted-4-amino-6-halogenquinolines, a class to which this compound belongs, have shown notable antiproliferative activity against various cancer cell lines. nih.gov However, the precise molecular mechanisms underlying these effects remain largely uncharacterized for this specific scaffold.

Future research must focus on elucidating how this compound and its analogues exert their biological effects. Key research objectives should include:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with. For example, if a derivative shows anticancer potential, it is crucial to determine if it functions by inhibiting kinases, disrupting microtubule dynamics, or inducing apoptosis through another mechanism. nih.gov

Molecular Docking Studies: Computational docking can predict and visualize how the molecule binds to the active site of a biological target, providing insights into the structure-activity relationship (SAR). researchgate.net

Biochemical and Cellular Assays: In-depth in vitro assays are needed to validate computational findings and quantify the compound's effect on target function. Studies on related 4-aminoquinolines have shown that their antifungal mechanism is not based on simple membrane disruption, highlighting the need for detailed mechanistic investigation. researchgate.net

A thorough understanding of the mechanism of action is critical for optimizing the compound's structure to enhance potency and selectivity.

Exploration of Undiscovered Therapeutic Applications

The known antiproliferative and antifungal activities of similar quinoline compounds suggest immediate avenues for investigation. nih.govresearchgate.net However, the broad therapeutic potential of the quinoline scaffold implies that this compound could be effective against a much wider range of diseases. The versatility of quinoline derivatives is demonstrated by their investigation as treatments for Alzheimer's disease, malaria, and metabolic disorders. mdpi.comresearchgate.netnih.gov

A major research gap is the systematic screening of this specific scaffold against a diverse panel of therapeutic targets. Future exploration should include:

Neurodegenerative Diseases: Investigating its potential as an inhibitor of cholinesterases or as a modulator of neuroinflammation for diseases like Alzheimer's. researchgate.net

Oncology: Beyond general antiproliferative effects, its potential as a specific kinase inhibitor or as an antiangiogenesis agent, a property seen in other 2-aryl-4-aminoquinolines, should be explored. nih.govnih.gov

Infectious Diseases: Expanding beyond fungi to test for activity against bacteria, parasites (such as Plasmodium falciparum), and viruses.

Systematic high-throughput screening campaigns are necessary to uncover novel and unexpected therapeutic applications for this promising molecular framework.

Advanced Predictive Modeling and Machine Learning in Quinoline Drug Discovery

Modern drug discovery is increasingly driven by computational approaches that can predict the properties of chemical compounds before they are synthesized. youtube.com Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling have become powerful tools for accelerating the design of new quinoline-based drugs. doaj.orgnih.gov These in silico models can forecast a compound's biological activity, metabolic stability, and potential toxicity, thereby streamlining the drug development process. nih.govyoutube.com

A crucial future direction is the development and application of predictive models specifically tailored to the this compound scaffold. The typical lifecycle for developing such models involves four key stages: data preparation, model design and building, model validation, and deployment. youtube.com Research efforts should focus on:

Library Synthesis and Data Generation: Creating a focused library of this compound derivatives and testing them to generate high-quality data for model training.

QSAR Model Development: Building robust QSAR models that correlate specific structural features with biological activity. nih.gov

ML-based Prediction: Using machine learning algorithms to predict the most promising candidates for synthesis, identify potential reactive sites for derivatization, and forecast ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netmdpi.comdoaj.org

By integrating these advanced modeling techniques, researchers can more rapidly and intelligently navigate the chemical space to discover derivatives with improved therapeutic profiles. nih.govaip.org

Design of Multi-Target Directed Ligands based on the this compound Scaffold

Complex multifactorial diseases like cancer and Alzheimer's often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govresearchgate.net The design of multi-target directed ligands (MTDLs) is an innovative approach that aims to create a single chemical entity capable of interacting with two or more distinct targets. nih.govresearchgate.net This can lead to enhanced efficacy, a lower likelihood of drug resistance, and improved patient compliance. nih.gov

The this compound core is an ideal starting scaffold for the rational design of MTDLs. The quinoline framework has already been successfully incorporated into MTDLs targeting various combinations of proteins. researchgate.netresearchgate.net Future research in this area should concentrate on:

Rational Hybrid Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual activities.

Oncology Applications: Designing MTDLs that, for example, inhibit both tumor cell proliferation (e.g., via kinase inhibition) and tumor growth support systems (e.g., via antiangiogenic activity). nih.gov

Neurodegenerative Applications: Creating MTDLs for Alzheimer's disease that simultaneously inhibit acetylcholinesterase (AChE) and possess anti-neuroinflammatory or antioxidant properties. researchgate.net

This strategic approach could yield next-generation therapeutics with superior clinical performance for treating complex diseases.

Future Research Directions Summary

SectionKey Research ObjectiveRationale
8.1. Synthesis Develop green and sustainable synthetic routes.To create cost-effective, efficient, and environmentally friendly manufacturing processes, moving away from hazardous traditional methods. bohrium.comsruc.ac.ukresearchgate.net
8.2. Mechanism Elucidate the specific molecular targets and pathways.To understand how the compound works at a molecular level, enabling rational design of more potent and selective analogues. nih.govresearchgate.net
8.3. Applications Screen against a wide range of therapeutic targets.To uncover the full therapeutic potential of the scaffold beyond its currently presumed applications in areas like neurodegeneration and oncology. mdpi.comresearchgate.netnih.gov
8.4. Modeling Build predictive ML and QSAR models.To accelerate the discovery of new derivatives by computationally prioritizing compounds for synthesis and testing. nih.govdoaj.orgnih.gov
8.5. MTDLs Design single molecules that hit multiple targets.To develop more effective treatments for complex diseases like cancer and Alzheimer's by modulating multiple disease pathways simultaneously. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-fluoro-2-phenylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated intermediates (e.g., 6-fluoroquinoline derivatives) can be functionalized at the 2-position via Suzuki-Miyaura coupling with phenylboronic acids under Pd catalysis . Key variables include solvent choice (e.g., 1,2-dimethoxyethane for improved solubility), temperature (80–120°C), and catalyst loading (0.5–2 mol%). Yield optimization (50–75%) requires careful control of stoichiometry and inert atmosphere conditions . Purity (>95%) is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : The amino group at position 4 shows a broad singlet (~δ5.5 ppm), while fluorine at position 6 deshields adjacent protons (δ7.8–8.2 ppm). Aromatic protons on the 2-phenyl group appear as multiplets (δ7.3–7.6 ppm) .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ at m/z 279.1 confirms the molecular formula (C15H11FN2). Fragmentation patterns (e.g., loss of NH2 or F groups) validate substituent positions .
  • X-ray Crystallography : Used to resolve steric effects from the phenyl group and confirm coplanarity with the quinoline ring .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer: The compound is light-sensitive and hygroscopic. Store under argon at –20°C in amber vials. Stability tests in common solvents (DMSO, ethanol) show <5% degradation over 6 months when stored at 4°C. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the amino group .

Advanced Research Questions

Q. How can mechanistic studies explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine at position 6 and amino group at position 4 create a polarized quinoline ring. Electrophilic substitution (e.g., nitration) preferentially occurs at position 8 due to resonance stabilization. Computational DFT studies (B3LYP/6-31G*) model charge distribution, confirming activation energies for nitro-group insertion (ΔG‡ ~25 kcal/mol) . Experimental validation uses kinetic isotope effects (KIE) and Hammett plots to correlate substituent effects with reaction rates .

Q. How to address contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer: Contradictory NOE signals may arise from rotational isomers or steric hindrance. Use variable-temperature NMR (VT-NMR) to observe dynamic processes. For example, restricted rotation of the 2-phenyl group at low temperatures (<–40°C) splits signals into distinct rotamers. 2D NOESY confirms spatial proximity between the amino group and fluorine substituent, resolving ambiguities .

Q. What strategies optimize this compound derivatives as kinase inhibitors?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying the 4-amino group (e.g., acetylation, alkylation) and 2-phenyl substitution (e.g., electron-withdrawing groups). High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) identifies IC50 values. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the amino group and kinase active sites. In vitro assays (MTT, apoptosis) validate selectivity .

Q. How does computational modeling predict the electronic effects of substituents on fluorescence properties?

Methodological Answer: Time-dependent DFT (TD-DFT) calculates excitation energies (λex ~350 nm) and emission spectra (λem ~450 nm). Fluorine’s inductive effect increases electron deficiency, enhancing fluorescence quantum yield (ΦF ~0.4). Solvatochromic shifts in polar solvents (Δλem ~20 nm) correlate with calculated dipole moments .

Q. How to troubleshoot low reproducibility in scaled-up synthesis?

Methodological Answer: Batch variability often stems from incomplete Pd catalyst removal. Implement post-reaction purification with activated charcoal or thiourea-functionalized resins. Monitor reaction progress via inline FTIR for real-time tracking of intermediate formation. Statistical design of experiments (DoE) identifies critical factors (e.g., stirring rate, reagent addition time) .

Q. What methodologies reconcile discrepancies between in vitro and in vivo bioactivity data?

Methodological Answer: In vitro-in vivo correlation (IVIVC) requires pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes). For poor oral bioavailability (<20%), prodrug strategies (e.g., phosphate esterification of the amino group) improve solubility. In vivo efficacy studies (rodent models) with LC-MS/MS quantification of tissue distribution resolve exposure-response mismatches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.